4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
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Description
4-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, or 4-CTFEA, is a versatile compound used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and a boiling point of 92-93°C. 4-CTFEA is a chlorinated ether compound and is often used in organic synthesis as a reagent, solvent, or catalyst. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other specialties.
Scientific Research Applications
NMR Analysis of Isomeric Structures
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is analyzed in studies focusing on the structural elucidation of isomers using NMR techniques. For example, Liu Guang-shen (2008) conducted a study on isomers of p-Chlorophenoxy-chloro-acetophenone, utilizing 1H NMR and 13C NMR chemical shifts alongside 2D NMR techniques to distinguish between complex isomeric compounds, underscoring the importance of NMR in understanding the subtle structural differences in related compounds (Liu Guang-shen, 2008).
Corrosion Inhibition Studies
The derivatives of acetophenone, such as those structurally related to this compound, have been evaluated for their efficacy as corrosion inhibitors. Guo et al. (2014) investigated the corrosion inhibitive performance of triazole derivatives on mild steel in acidic media, employing quantum chemical parameters and Monte Carlo simulation studies to elucidate their inhibition mechanisms. This research highlights the potential application of acetophenone derivatives in protecting metal surfaces from corrosion (Guo et al., 2014).
Green Chemistry in Acylation Reactions
G. Yadav and R. Bhagat (2005) developed a green process for the Friedel–Crafts acylation, aiming to replace traditional methods that use corrosive and polluting acid catalysts. Their work involved using heterogeneous catalysts for the acylation of thioanisole with acetic anhydride to prepare 4-(methylthio)acetophenone, showcasing an environmentally friendly approach to synthesizing drug intermediates (Yadav & Bhagat, 2005).
Electrochemical Studies and Supramolecular Effects
Research by Amatore et al. (2008) explored the electrochemical reduction and reactivity of aromatic carbonyl compounds, including 4-chloroacetophenone, in the presence of cyclodextrins. Their findings reveal how supramolecular interactions with cyclodextrins can influence the electrochemical behavior of these compounds, offering insights into the development of novel electrochemical applications (Amatore et al., 2008).
properties
IUPAC Name |
1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJWUGVGRMMRBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605526 |
Source
|
Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1536-63-6 |
Source
|
Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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